molecular formula C18H14F5N3O2S B15136836 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid

2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid

Cat. No.: B15136836
M. Wt: 431.4 g/mol
InChI Key: DODVGTHDEMMYPW-UHFFFAOYSA-N
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Description

2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid is a complex organic compound that features a unique combination of an indole moiety, a benzoic acid derivative, and a pentafluorosulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.

    Formation of the Benzoic Acid Derivative: The benzoic acid derivative can be synthesized through Friedel-Crafts acylation of benzene with an appropriate acyl chloride.

    Coupling Reaction: The indole derivative is then coupled with the benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced via a nucleophilic substitution reaction using pentafluorosulfanyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorosulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving indole derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer and neurological disorders.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, while the pentafluorosulfanyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(trifluoromethyl)benzoic acid
  • 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(methylthio)benzoic acid

Uniqueness

The presence of the pentafluorosulfanyl group in 2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid makes it unique compared to similar compounds. This group imparts enhanced stability and resistance to metabolic degradation, making the compound more suitable for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H14F5N3O2S

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid

InChI

InChI=1S/C18H14F5N3O2S/c19-29(20,21,22,23)13-2-4-16(15(8-13)18(27)28)25-6-5-12-10-26-17-7-11(9-24)1-3-14(12)17/h1-4,7-8,10,25-26H,5-6H2,(H,27,28)

InChI Key

DODVGTHDEMMYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2CCNC3=C(C=C(C=C3)S(F)(F)(F)(F)F)C(=O)O

Origin of Product

United States

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